2-Benzyl-2-azaspiro[4.5]decan-8-one
Description
2-Benzyl-2-azaspiro[4.5]decan-8-one is a nitrogen-containing spirocyclic compound characterized by a benzyl-substituted azaspiro framework fused to a cyclohexanone ring. Its spiro[4.5] backbone confers structural rigidity, making it valuable in pharmaceutical and materials chemistry for modulating molecular interactions and stability.
Properties
Molecular Formula |
C16H21NO |
|---|---|
Molecular Weight |
243.34 g/mol |
IUPAC Name |
2-benzyl-2-azaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C16H21NO/c18-15-6-8-16(9-7-15)10-11-17(13-16)12-14-4-2-1-3-5-14/h1-5H,6-13H2 |
InChI Key |
CYUQPAZKDNVYTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1=O)CCN(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Azaspiro Analogs
| Compound Name | Core Structure | Substituents/Functional Groups | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|---|
| 2-Benzyl-2-azaspiro[4.5]decan-8-one | 2-Azaspiro[4.5]decan-8-one | Benzyl at N2, ketone at C8 | C₁₆H₂₁NO | 243.34 | Not explicitly listed |
| (1R,5S)-N-Benzyl-7-azaspiro[4.5]decane-1-carboxylic acid (16a) | 7-Azaspiro[4.5]decane | Benzyl at N7, carboxylic acid at C1 | C₁₇H₂₃NO₂ | 285.37 | Not provided |
| 8-Hydroxy-1-azaspiro[4.5]decan-2-one | 1-Azaspiro[4.5]decan-2-one | Hydroxyl at C8, ketone at C2 | C₉H₁₅NO₂ | 169.22 | 1823366-37-5 |
| 1,4-Dioxaspiro[4.5]decan-8-one | Dioxaspiro[4.5]decan-8-one | Oxygen atoms at C1 and C4, ketone at C8 | C₈H₁₂O₃ | 156.18 | 4746-97-8 |
Key Observations :
- Position of Nitrogen: The placement of nitrogen in the spiro framework (e.g., 2-aza vs.
- Functional Groups : Carboxylic acid (16a) and hydroxyl groups (8-hydroxy analog) introduce polarity, contrasting with the lipophilic benzyl group in the target compound .
- Oxygen vs. Nitrogen : 1,4-Dioxaspiro[4.5]decan-8-one replaces nitrogen with oxygen, reducing basicity and altering reactivity in ring-opening reactions .
Critical Analysis :
- Benzylation Strategies : The benzyl group in the target compound may be introduced via nucleophilic substitution or reductive amination, similar to methods for 16a/16b .
- Acid/Base Sensitivity : Carboxylic acid derivatives (e.g., 16a) require careful pH control during synthesis, whereas the ketone in 1,4-dioxaspiro analogs is stable under acidic conditions .
Table 3: Hazard and Stability Comparisons
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